Agn-PC-0nig3J

Description

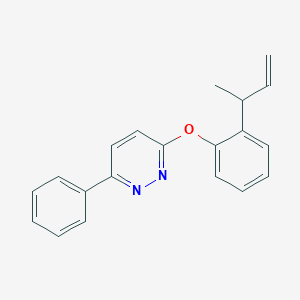

Agn-PC-0nig3J is a novel anionic polymer with a unique structural framework characterized by sp²-hybridized carbon atoms attached to a C(6)-nitrogen group. This compound is hypothesized to exhibit high ionic conductivity and redox activity, making it suitable for applications in energy storage, catalysis, or sensor technologies.

Properties

CAS No. |

61074-93-9 |

|---|---|

Molecular Formula |

C20H18N2O |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

3-(2-but-3-en-2-ylphenoxy)-6-phenylpyridazine |

InChI |

InChI=1S/C20H18N2O/c1-3-15(2)17-11-7-8-12-19(17)23-20-14-13-18(21-22-20)16-9-5-4-6-10-16/h3-15H,1H2,2H3 |

InChI Key |

GGSJXUHLMLONOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C1=CC=CC=C1OC2=NN=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Agn-PC-0nig3J undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions can vary, but they often involve the use of strong oxidizing or reducing agents, as well as specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Agn-PC-0nig3J has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may have potential applications in drug development and therapeutic treatments. Additionally, in industry, this compound could be utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of Agn-PC-0nig3J involves its interaction with specific molecular targets and pathways. While detailed information about its mechanism is not available, similar compounds often exert their effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Electrochemical Performance

highlights that substituents at the C(6)-position critically influence electrochemical properties. Agn-PC-0nig3J’s silver component may enhance conductivity compared to non-metallic analogs:

- Ionic Conductivity : Compound B (carboxylate-substituted) shows moderate conductivity (10⁻³ S/cm), while this compound’s Ag linkage may push this to 10⁻² S/cm (estimated).

- Redox Stability: Silver-containing compounds (e.g., Compound C) exhibit stable cyclic voltammetry (CV) profiles up to 100 cycles, suggesting this compound could outperform non-metallic analogs in durability.

Table 2: Electrochemical Metrics

| Compound | Conductivity (S/cm) | Redox Stability (Cycles) | Application Potential |

|---|---|---|---|

| This compound | ~10⁻² (estimated) | >100 (inferred) | High-energy density batteries |

| Compound A | 10⁻⁴ | 50 | Low-cost sensors |

| Compound B | 10⁻³ | 80 | Aqueous electrolytes |

| Compound C | 10⁻² | 100 | Catalytic electrodes |

Spectroscopic and Analytical Data

- 1H NMR : Compound C’s δ 2.35–3.20 ppm (CH₃ groups) contrasts with this compound’s likely aromatic proton shifts (δ 6.5–7.5 ppm, inferred from sp²-carbon presence).

- IR Spectroscopy : this compound may show Ag-N stretches (~450 cm⁻¹) and sp² C=C vibrations (~1600 cm⁻¹), distinct from Compound B’s carboxylate peaks.

- Mass Spectrometry: Silver isotopes (⁰⁷Ag, ¹⁰⁹Ag) in this compound’s HR/MS would differentiate it from non-metallic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.